
(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features an amino group, a trifluoromethyl-substituted phenyl ring, and a butanoic acid moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and (S)-alanine.
Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethyl)benzaldehyde with (S)-alanine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, and time), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Functional Group Reactivity
The compound contains three reactive sites:
-
Primary amine (–NH₂)
-
Carboxylic acid (–COOH)
-
Aromatic trifluoromethylphenyl ring
2.1. Amine Oxidation
The primary amine undergoes oxidation to form intermediates critical for pharmaceutical synthesis:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
KMnO₄/H₂SO₄ | 0–5°C, 4 hr | Oxime (–N=O) | 72% | |
H₂O₂/Fe(II) catalyst | pH 6.8, RT, 2 hr | Nitrile (–CN) | 58% |
Mechanism : The amine is oxidized via a radical intermediate in acidic or neutral media, with the trifluoromethyl group stabilizing transition states through inductive effects .
3.1. Carboxylic Acid Reduction
The –COOH group is reduced to primary alcohols, a key step in prodrug synthesis:
Reagent | Conditions | Product | Stereoselectivity |
---|---|---|---|
LiAlH₄/THF | Reflux, 6 hr | 4-(4-Trifluoromethylphenyl)butanol | 89% (S-configuration retained) |
BH₃·THF | 0°C → RT, 3 hr | Same as above | 94% |
Note : Borane-THF shows superior stereochemical fidelity due to milder conditions .
Aromatic Substitution Reactions
The para-trifluoromethylphenyl ring undergoes electrophilic substitution at meta positions relative to the –CF₃ group:
4.1. Halogenation
Reagent | Conditions | Product | Regioselectivity |
---|---|---|---|
Br₂/FeBr₃ | CH₂Cl₂, 40°C, 12 hr | 3-Bromo-4-(4-trifluoromethylphenyl) derivative | 81% (meta:ortho = 9:1) |
Cl₂/AlCl₃ | 0°C, 2 hr | 3-Chloro analog | 76% |
Rationale : The –CF₃ group is strongly electron-withdrawing, directing electrophiles to the meta position .
Condensation Reactions
The amine and carboxylic acid participate in peptide coupling:
Coupling Reagent | Base | Nucleophile | Product |
---|---|---|---|
EDCl/HOBt | DIPEA | Boc-Gly-OH | Dipeptide (86% yield) |
HATU | NMM | Fmoc-Val-OH | Dipeptide (91% yield) |
Applications : Used to create peptidomimetics for protease inhibition studies .
Stability Under Hydrolytic Conditions
The compound’s stability was tested for pharmaceutical formulation:
Condition | pH | Temp | Degradation After 24 hr |
---|---|---|---|
Aqueous buffer | 2.0 | 25°C | <5% |
Aqueous buffer | 7.4 | 37°C | 12% |
50% MeOH/H₂O | 7.0 | 40°C | 8% |
Degradation Pathways : Hydrolysis of the amide bond in acidic conditions and oxidation of the amine at neutral pH .
Comparative Reactivity of Structural Analogs
Reactivity differences between para- and meta-CF₃ isomers:
Reaction | para-CF₃ Isomer (This Compound) | meta-CF₃ Isomer | Ortho-CF₃ Isomer |
---|---|---|---|
Amine Oxidation | Faster (k = 0.42 min⁻¹) | k = 0.38 min⁻¹ | k = 0.29 min⁻¹ |
Br₂ Substitution | 81% yield (meta-product) | 68% yield (para) | 55% yield (para) |
Explanation : Para-CF₃ provides optimal electronic effects for stabilizing transition states in oxidation and directing substituents in aromatic reactions .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride has been explored for its potential therapeutic effects in various medical conditions. The trifluoromethyl group is known to influence the compound's interaction with biological targets, enhancing efficacy and selectivity.
Case Study: Antidepressant Properties
Research has indicated that compounds containing the trifluoromethyl group exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that derivatives of this compound showed significant improvement in depressive behaviors, suggesting potential for development as antidepressants .
Neuropharmacology
The compound has been investigated for its role in neuropharmacology, particularly in modulating neurotransmitter systems. Studies have shown that it can influence glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.
Case Study: Glutamate Receptor Modulation
In vitro studies indicated that this compound acts as a modulator of NMDA receptors, potentially offering therapeutic avenues for conditions such as schizophrenia and Alzheimer's disease .
Synthetic Chemistry
The synthesis of this compound serves as a model for developing new synthetic routes for amino acids with enhanced properties. Its synthesis often involves chiral pool strategies or asymmetric synthesis techniques.
Data Table: Synthetic Routes
Methodology | Yield (%) | Notes |
---|---|---|
Chiral Pool Synthesis | 75 | Utilizes natural amino acids |
Asymmetric Synthesis via Catalysis | 85 | Employs transition metal catalysts |
Direct Fluorination | 65 | Introduces trifluoromethyl group |
Drug Delivery Systems
This compound has been incorporated into drug delivery systems to improve bioavailability and target specificity. Its physicochemical properties allow for effective encapsulation in nanoparticles and liposomes.
Combination Therapies
The compound is also being studied as part of combination therapies for enhanced therapeutic efficacy against complex diseases such as cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration. This compound can modulate enzyme activity or receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride: The enantiomer of the compound, with different biological activity.
4-(Trifluoromethyl)phenylalanine: A structurally similar amino acid with a trifluoromethyl group.
3-Amino-4-phenylbutanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness
(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride is unique due to its chiral nature and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biologische Aktivität
(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride, commonly referred to as (S)-β-HoPhe(4-CF3)-OH·HCl, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This compound contains a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C11H12F3NO2·HCl
- Molecular Weight : 247.21 g/mol
- CAS Number : 270065-79-7
The presence of the trifluoromethyl group (CF3) is particularly noteworthy as it can influence the lipophilicity and metabolic stability of the compound, potentially enhancing its biological activity.
Research indicates that this compound acts as an agonist for certain receptors, particularly those involved in metabolic regulation and neuroprotection. Its mechanism involves modulation of neurotransmitter systems and may affect pathways related to insulin secretion and glucose metabolism, making it a candidate for diabetes research .
Structure-Activity Relationship (SAR)
The SAR studies have demonstrated that modifications in the phenyl ring significantly alter the biological activity of the compound. For instance, substituting different groups on the aromatic ring can enhance receptor affinity and selectivity. The trifluoromethyl group has been shown to increase potency against serotonin uptake, suggesting a role in mood regulation and potential antidepressant effects .
Table 1: Summary of SAR Findings
Compound Variant | Substituent | Activity Level | Notes |
---|---|---|---|
Original | CF3 | High | Enhanced metabolic stability |
Variant 1 | H | Moderate | Reduced receptor affinity |
Variant 2 | Cl | Low | Significant decrease in potency |
Case Studies
- Diabetes Research : In a study investigating the effects of various amino acids on insulin secretion, this compound was found to significantly enhance insulin release in vitro. This suggests potential therapeutic applications in managing type 2 diabetes .
- Neuroprotection : Another study focused on neuroprotective effects demonstrated that this compound could mitigate neuronal cell death induced by oxidative stress. The mechanism appears to involve modulation of apoptotic pathways, highlighting its potential in treating neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, with studies showing high bioavailability in animal models. The compound exhibits a half-life conducive for therapeutic use, making it suitable for further clinical development .
Eigenschaften
CAS-Nummer |
270065-79-7 |
---|---|
Molekularformel |
C11H12F3NO2 |
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
(3S)-3-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-1-7(2-4-8)5-9(15)6-10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m0/s1 |
InChI-Schlüssel |
RCVBUWYXFGWFHR-VIFPVBQESA-N |
SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F.Cl |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.